molecular formula C8H5F9O2 B1302055 Allyl perfluoropentanoate CAS No. 84145-17-5

Allyl perfluoropentanoate

Cat. No. B1302055
CAS RN: 84145-17-5
M. Wt: 304.11 g/mol
InChI Key: OUJAXDQRZMGUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl perfluoropentanoate is a compound that can be derived from perfluoroalkylarenes through chemical reactions that involve the transformation of C-F bonds. The interest in such compounds is due to their potential applications in pharmaceuticals and other industries. The synthesis and modification of perfluoroalkylarenes, such as allyl perfluoropentanoate, are significant because they can lead to the development of new materials and drugs with improved properties.

Synthesis Analysis

The synthesis of allyl perfluoropentanoate-like compounds involves the transformation of C-F bonds in perfluoroalkylarenes. One method described involves the use of an iridium photoredox catalyst system that enables the site-selective and direct C-F bond transformation with allylic stannanes. This process results in the formation of perfluoroalkyl radicals, which then react with allylic stannanes to produce the desired compound . Another approach uses a Pd(II)-catalyzed direct olefination of perfluoroarenes with allyl esters, which proceeds via a β-H elimination to yield γ-substituted allylic esters . These methods demonstrate the potential for creating complex molecules with perfluoroalkyl groups, which could include allyl perfluoropentanoate.

Molecular Structure Analysis

The molecular structure of allyl perfluoropentanoate would consist of a perfluorinated carbon chain attached to an allyl group. The studies referenced do not directly analyze the molecular structure of allyl perfluoropentanoate but provide insights into the molecular structures of related compounds. For instance, the defluoroallylation reaction described in the first paper generates a perfluoroalkyl radical intermediate that is stabilized by the in situ generated Bu3SnF, which traps the fluoride ion . This suggests that the molecular structure of the resulting compounds is influenced by the stability of the radical intermediates formed during the synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of allyl perfluoropentanoate-like compounds are characterized by the selective transformation of C-F bonds. The photoredox-catalyzed reaction described in the first paper is notable for its site-selectivity, targeting the benzylic position of perfluoroalkylarenes . The Pd-catalyzed reaction, on the other hand, involves a direct olefination of perfluoroarenes with allyl esters, leading to γ-substituted allylic esters . These reactions highlight the versatility of perfluoroalkylarenes as substrates for the synthesis of various functionalized compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of allyl perfluoropentanoate are not detailed in the provided papers, the properties of perfluoroalkylarenes and their derivatives can be inferred. Perfluoroalkyl groups are known for their high stability, chemical resistance, and unique electronic properties due to the strong electronegativity of fluorine atoms. The introduction of an allyl group to a perfluorinated chain is likely to impart different reactivity and could potentially affect the compound's polarity, boiling point, and solubility. The synthesis methods described in the papers suggest that these properties can be finely tuned through selective chemical reactions .

Scientific Research Applications

  • Chemical Reactivity Studies

    • Field: Quantum Chemistry
    • Application: Allyl Mercaptan and its derivatives, which are similar to Allyl perfluoropentanoate, have been studied using Density Functional Theory (DFT) to understand their chemical reactivity .
    • Method: The study was conducted at the B3LYP/cc-pVQZ level with the C-PCM solvation model .
    • Results: The study revealed that 2-propenesulfenic acid (PSA) is more reactive than Allyl Mercaptan (AM), but AM may play a crucial role in the deactivation of free radicals due to its greater chemical stability and longer lifetime .
  • Environmental Analysis

    • Field: Environmental Chemistry
    • Application: Perfluoroalkyl substances (PFASs), which include compounds like Allyl perfluoropentanoate, have been analyzed in different water matrices .
    • Method: Water extraction was performed in anion exchange solid phase extraction cartridges, and extracts were analyzed by liquid chromatography in tandem with mass spectrometry .
    • Results: The study detected eight compounds out of fifteen in water samples around Ireland. The most prevalent compounds were PFPeA, PFOA and PFHxA .
  • Organic Synthesis

    • Field: Organic Chemistry
    • Application: Allyl compounds, such as Allyl perfluoropentanoate, can be used in the allylation of aldehydes .
    • Method: The study used potassium allyltrifluoroborate for the allylation of aldehydes .
    • Results: The study described an efficient method for the allylation of aldehydes containing a broad range of functional groups .
  • Proteomics Research

    • Field: Biochemistry
    • Application: Allyl perfluoropentanoate is a biochemical used in proteomics research .
    • Method: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study .
    • Results: The outcomes of these studies can also vary widely, but they generally contribute to our understanding of protein structures and functions .
  • Surfactant and Emulsifier

    • Field: Industrial Chemistry
    • Application: Perfluoropentanoic acid, a compound similar to Allyl perfluoropentanoate, can be used as a surfactant, surface protector, stain repellent, fire-fighting foam, emulsifier, and in the production of fluoropolymers .
    • Method: The specific methods of application can vary widely depending on the specific industrial process .
    • Results: The use of these compounds can improve the efficiency and effectiveness of various industrial processes .
  • Biomedical Applications

    • Field: Biomedical Engineering
    • Application: Polymers with “allyl” functionality, like Allyl perfluoropentanoate, have utility in biomedical and related applications, particularly in advanced drug delivery .
    • Method: These polymers can be synthesized and post-modified for specific applications .
    • Results: These polymers can improve the efficiency and effectiveness of drug delivery systems .
  • Proteomics Research

    • Field: Biochemistry
    • Application: Allyl perfluoropentanoate is a biochemical used in proteomics research .
    • Method: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study .
    • Results: The outcomes of these studies can also vary widely, but they generally contribute to our understanding of protein structures and functions .
  • Surfactant and Emulsifier

    • Field: Industrial Chemistry
    • Application: Perfluoropentanoic acid, a compound similar to Allyl perfluoropentanoate, can be used as a surfactant, surface protector, stain repellent, fire-fighting foam, emulsifier, and in the production of fluoropolymers .
    • Method: The specific methods of application can vary widely depending on the specific industrial process .
    • Results: The use of these compounds can improve the efficiency and effectiveness of various industrial processes .
  • Biomedical Applications

    • Field: Biomedical Engineering
    • Application: Polymers with “allyl” functionality, like Allyl perfluoropentanoate, have utility in biomedical and related applications, particularly in advanced drug delivery .
    • Method: These polymers can be synthesized and post-modified for specific applications .
    • Results: These polymers can improve the efficiency and effectiveness of drug delivery systems .

Safety And Hazards

Allyl perfluoropentanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .

Future Directions

While specific future directions for Allyl perfluoropentanoate were not found, the insights garnered from studies on similar compounds carry significant utility. They provide pivotal guidance for the optimization of reaction conditions, facilitating the fine-tuning of experimental setups . Moreover, the elucidated mechanism serves as a platform for the design of even more efficient and selective allylic fluorination reactions .

properties

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJAXDQRZMGUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233046
Record name Allyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl perfluoropentanoate

CAS RN

84145-17-5
Record name 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl perfluorovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl perfluorovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.